Covi-ox

Description

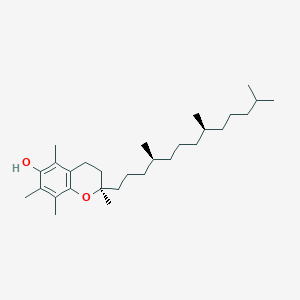

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-IHMCZWCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Covi-ox®: A Technical Guide to its Mechanism of Action in Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical process implicated in the deterioration of fats and oils, leading to rancidity in food products and contributing to cellular damage in biological systems. This oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), generates a cascade of reactive intermediates and secondary products that can compromise cell membrane integrity and function. Covi-ox®, a natural antioxidant blend derived from vegetable oils, is a mixture of tocopherols (Vitamin E) that serves as a potent inhibitor of lipid peroxidation. This technical guide provides an in-depth exploration of the core mechanism of action of this compound®, detailing its chemical and biological activities, supported by quantitative data from key experimental studies.

Core Mechanism of Action: Chain-Breaking Antioxidant

The primary mechanism by which this compound® inhibits lipid peroxidation is through its action as a chain-breaking antioxidant. The constituent tocopherols, which include a mix of alpha-, gamma-, and delta-tocopherols, possess a phenolic hydroxyl group on their chromanol ring. This hydroxyl group is capable of donating a hydrogen atom to a lipid peroxyl radical (LOO•).[1][2] This donation effectively neutralizes the highly reactive peroxyl radical, converting it into a more stable lipid hydroperoxide (LOOH) and terminating the propagation phase of the lipid peroxidation chain reaction.[1]

The resulting tocopheryl radical (TO•) is a relatively stable, unreactive species due to the delocalization of the unpaired electron around the chromanol ring. This stability prevents the tocopheryl radical from initiating new oxidation chains. The tocopheryl radical can be subsequently regenerated back to its active tocopherol form by other antioxidants such as ascorbic acid (Vitamin C) or it can react with another lipid peroxyl radical to form non-radical adducts.[3]

Figure 1: Mechanism of this compound® in terminating the lipid peroxidation chain reaction.

Synergistic Activity of Mixed Tocopherols

This compound® is a blend of different tocopherol isomers, which has been shown to be more effective in inhibiting lipid peroxidation than alpha-tocopherol alone.[1][4] Studies suggest that this enhanced efficacy is due to the higher uptake of gamma- and delta-tocopherols into cell membranes.[1] While alpha-tocopherol is the most biologically active form of vitamin E in terms of its vitamin functions, gamma- and delta-tocopherols exhibit potent antioxidant activity. The combination of these isomers in this compound® provides a broader spectrum of protection against oxidative damage.

Quantitative Data on the Inhibition of Lipid Peroxidation

The efficacy of this compound® in preventing lipid peroxidation has been quantified in various experimental models. A key study investigated the effect of this compound® T 70 on the formation of lipid peroxidation products during the in vitro gastrointestinal digestion of cod liver oil.[2][3][5] The results demonstrated a significant reduction in the levels of malondialdehyde (MDA), 4-hydroxy-trans-2-hexenal (HHE), and 4-hydroxy-trans-2-nonenal (HNE), which are cytotoxic secondary products of lipid peroxidation.

| Treatment | End of Gastric Digestion (µM) | End of Duodenal Digestion (µM) |

| Malondialdehyde (MDA) | ||

| No Tocopherol | 0.18 | 2.77 |

| α-Tocopherol | 0.12 | 0.90 |

| This compound® T 70 | 0.06 | 0.30 |

| 4-hydroxy-trans-2-hexenal (HHE) | ||

| No Tocopherol | ~0.03 | ~0.55 |

| α-Tocopherol | ~0.02 | ~0.25 |

| This compound® T 70 | ~0.01 | ~0.15 |

| 4-hydroxy-trans-2-nonenal (HNE) | ||

| No Tocopherol | ~0.02 | ~0.30 |

| α-Tocopherol | ~0.01 | ~0.15 |

| This compound® T 70 | <0.01 | ~0.10 |

| Table 1: Effect of this compound® T 70 on the formation of reactive aldehydes during in vitro digestion of cod liver oil. Data extracted from Tullberg et al., 2018.[5] |

Another study comparing the effects of alpha-tocopherol and a mixed tocopherol preparation on hydrogen peroxide-induced lipid peroxidation in human erythrocytes found that the mixed tocopherols were significantly more potent in reducing MDA levels.[1]

| Tocopherol Concentration (µM) | MDA Reduction by α-Tocopherol (%) | MDA Reduction by Mixed Tocopherols (%) |

| 30 | ~15 | ~30 |

| 60 | ~35 | ~55 |

| 120 | ~50 | ~75 |

| Table 2: Comparative inhibition of malondialdehyde (MDA) formation in human erythrocytes. Data estimated from Liu et al., 2002.[1] |

Modulation of Cellular Antioxidant Defense Pathways

Beyond its direct radical-scavenging activity, the components of this compound®, particularly gamma-tocopherol, have been shown to influence endogenous antioxidant defense mechanisms. Research indicates that a gamma-tocopherol-enriched mixed tocopherol diet can upregulate the expression of several key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase.[6] This upregulation is linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7]

Nrf2 is a transcription factor that plays a crucial role in the cellular response to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes. The ability of mixed tocopherols to modulate this pathway suggests a more profound and sustained protective effect against oxidative stress.

References

- 1. Mixed tocopherols have a stronger inhibitory effect on lipid peroxidation than alpha-tocopherol alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Vitamin E in Human Health and Some Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effects of vitamin E supplementation on malondialdehyde as a biomarker of oxidative stress in haemodialysis patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-Tocopherol-enriched mixed tocopherol diet inhibits prostate carcinogenesis in TRAMP mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gamma-tocopherol-enriched mixed tocopherol diet inhibits prostate carcinogenesis in TRAMP mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Composition and Analysis of Tocopherols in Covi-ox® T-70

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the tocopherol composition of Covi-ox® T-70, a natural mixed tocopherol product. The information herein is intended to support research, development, and quality control activities by providing detailed compositional data and outlining the analytical methodologies used for its characterization.

Tocopherol Composition of this compound® T-70

This compound® T-70 is a concentrated form of natural mixed tocopherols derived from vegetable oils. It is characterized by a high proportion of gamma- and delta-tocopherols, in addition to the alpha- and beta-tocopherol isomers. The typical distribution of these tocopherols is summarized in the table below.

Table 1: Typical Tocopherol Composition in this compound® T-70

| Tocopherol Isomer | Typical Percentage (%) |

| d-alpha-Tocopherol | 14% |

| d-beta-Tocopherol | 2% |

| d-gamma-Tocopherol | 60% |

| d-delta-Tocopherol | 24% |

Note: As a natural product, the exact percentages may vary slightly between batches.

Analytical Methodology for Tocopherol Profiling

The quantitative determination of the different tocopherol isomers in products like this compound® T-70 is typically achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the separation and quantification of these closely related compounds.[1][2] Normal-Phase HPLC (NP-HPLC) is particularly well-suited for resolving the four tocopherol isomers.[2]

Representative Experimental Protocol: Normal-Phase HPLC

The following is a representative protocol for the analysis of mixed tocopherols, based on established and validated methods in the scientific literature.

2.1.1. Principle

This method utilizes a normal-phase silica column to separate the tocopherol isomers based on their polarity. The less polar alpha-tocopherol elutes first, followed by the more polar beta-, gamma-, and delta-tocopherols. Detection is typically performed using a fluorescence or UV-Vis detector.

2.1.2. Materials and Reagents

-

Mobile Phase: A mixture of hexane and a polar solvent such as isopropanol or ethyl acetate. The exact ratio is optimized to achieve the best separation.

-

Standards: Certified reference standards of alpha-, beta-, gamma-, and delta-tocopherol.

-

Sample Preparation: The this compound® T-70 sample is accurately weighed and diluted in the mobile phase to a suitable concentration.

2.1.3. Instrumentation

-

HPLC system equipped with a pump, autosampler, and column oven.

-

Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Fluorescence detector (Excitation: ~290 nm, Emission: ~330 nm) or UV-Vis detector.

2.1.4. Chromatographic Conditions

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: Fluorescence or UV-Vis

2.1.5. Procedure

-

Standard Preparation: Prepare a series of standard solutions of each tocopherol isomer at known concentrations.

-

Sample Preparation: Accurately weigh the this compound® T-70 sample and dissolve it in a known volume of the mobile phase.

-

Calibration: Inject the standard solutions into the HPLC system to generate a calibration curve for each tocopherol isomer.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system.

-

Quantification: Identify the peaks in the sample chromatogram based on the retention times of the standards. Quantify the amount of each tocopherol by comparing the peak area to the calibration curve.

Other analytical techniques that can be employed for tocopherol analysis include gas chromatography (GC) and supercritical fluid chromatography (SFC).[3][4]

Logical Relationship of Tocopherols in this compound® T-70

The following diagram illustrates the composition of this compound® T-70, showcasing the individual tocopherol components that constitute the final product.

References

Covi-ox® as a Natural Antioxidant in Food Science: An In-depth Technical Guide

For Researchers, Scientists, and Product Development Professionals

Introduction to Covi-ox®: A Natural Tocopherol Blend

This compound® is a brand of natural mixed tocopherols, a class of organic chemical compounds (specifically, various methylated phenols) that collectively constitute vitamin E. Extracted from vegetable oils, this compound® serves as a potent natural antioxidant in the food industry. Its primary function is to inhibit the oxidation of fats and oils, thereby extending the shelf life of food products and preserving their sensory and nutritional qualities. Unlike synthetic antioxidants such as BHT (Butylated Hydroxytoluene) and BHA (Butylated Hydroxyanisole), this compound® offers a clean-label alternative that resonates with the growing consumer demand for natural ingredients.

The antioxidant activity of this compound® is attributed to its constituent tocopherol isomers: α-tocopherol, β-tocopherol, γ-tocopherol, and δ-tocopherol. Each isomer exhibits varying degrees of antioxidant efficacy, with δ- and γ-tocopherols generally showing superior antioxidant activity in food systems, while α-tocopherol has the highest vitamin E activity in the human body. The synergistic interplay between these isomers in their natural ratios contributes to the overall effectiveness of this compound®.

This technical guide provides a comprehensive overview of this compound®, detailing its chemical composition, antioxidant mechanisms, and applications in various food matrices. It also includes detailed experimental protocols for evaluating its efficacy and visualizations of key pathways and workflows to support researchers and product development professionals in leveraging this natural antioxidant solution.

Composition and Properties of this compound® Grades

This compound® is available in various grades, primarily distinguished by their total tocopherol concentration. The most common grades include T-30, T-50, T-70, and T-90, indicating the approximate percentage of total tocopherols. The specific ratio of tocopherol isomers can vary depending on the vegetable oil source.

Table 1: Typical Composition of this compound® Grades

| Grade | Total Tocopherols (min.) | Typical Isomer Distribution (%) | Form | Key Characteristics |

| This compound® T-30 P | 300 mg/g[1] | α-tocopherol: ~14%β-tocopherol: ~2%γ-tocopherol: ~60%δ-tocopherol: ~24%[1] | Water-dispersible powder[1] | Spray-dried onto gum acacia; suitable for dry mixes and aqueous systems.[1] |

| This compound® T-50 C | 500 mg/g | Non-alpha tocopherols: ~80% | Viscous oil | Good solubility in fats and oils; suitable for a wide range of applications. |

| This compound® T-70 | >700 mg/g | High in γ- and δ-tocopherols | Viscous oil | High potency for applications requiring a concentrated dose of natural antioxidants. |

| This compound® T-90 C | >900 mg/g[2] | Non-alpha tocopherols: ~80%[2] | Viscous oil[3] | Highest concentration of mixed tocopherols; ideal for highly sensitive food systems.[2][3] |

Antioxidant Mechanism of Tocopherols

The primary antioxidant mechanism of tocopherols is free radical scavenging. They donate a hydrogen atom from the hydroxyl group on their chromanol ring to lipid free radicals, thereby neutralizing them and terminating the auto-oxidation chain reaction. This process converts the tocopherol into a tocopheryl radical, which is relatively stable and does not readily propagate the oxidation chain.

Signaling Pathway of Tocopherol in Radical Scavenging

The following diagram illustrates the mechanism by which tocopherols interrupt the lipid peroxidation cycle.

Caption: Tocopherol's free radical scavenging mechanism.

Applications of this compound® in Food Matrices

This compound® is effective in a wide range of food products susceptible to lipid oxidation. The choice of this compound® grade and dosage depends on the food matrix, processing conditions, and desired shelf life. Recommended concentrations typically range from 100 to 400 ppm relative to the fat or oil content, but may be as high as 2000 ppm for foods rich in polyunsaturated fatty acids.[1]

Edible Oils and Fats

This compound® is highly soluble in lipids, making it an excellent antioxidant for various oils and fats. It effectively prevents rancidity and preserves the quality of vegetable oils, animal fats, and fish oils.

Table 2: Efficacy of Tocopherols in Edible Oils Compared to Synthetic Antioxidants

| Food Matrix | Antioxidant | Concentration | Efficacy Metric | Result |

| Sunflower Oil | α-tocopherol + δ-tocopherol (7:1) | - | Peroxide Value (PV) | Reduced PV, indicating more efficient prevention of oxidation.[4] |

| Olive Pomace Oil | α-tocopherol + δ-tocopherol (7:1) | - | Peroxide Value (PV) | Exhibited better oxidative stability than sunflower oil samples.[4] |

| Rapeseed Oil | δ-tocopherol | 0.01-0.25% | Peroxide Value (PV) | Most effective among tocopherols in a low-oxygen system.[5] |

| Vegetable Oils | Natural Antioxidants (general) | - | Oxidative Stability | Can be more effective than synthetic antioxidants, especially at higher concentrations. |

Meat and Poultry Products

In meat and poultry, this compound® helps to prevent "warmed-over flavor," a manifestation of lipid oxidation that occurs upon reheating cooked meats. It also helps to maintain the color and overall quality of fresh and processed meat products.

Table 3: Efficacy of Tocopherols in Meat Products

| Food Matrix | Antioxidant | Concentration | Efficacy Metric | Result |

| Beef Products | Natural Antioxidants (general) | - | TBARS, Peroxide Value | Comparable quality to synthetic antioxidants. |

| Lard | δ-tocopherol | 0.02% and 0.1% | Swift Stability Test | Most effective antioxidant among tocopherol isomers.[6] |

Bakery and Cereal Products

This compound® can be incorporated into bakery and cereal products to protect the fats and oils from oxidation, thereby extending shelf life and maintaining flavor. Its heat stability makes it suitable for use in products that undergo high-temperature processing.[7]

Table 4: Efficacy of Tocopherols in Bakery Products

| Food Matrix | Antioxidant | Concentration | Efficacy Metric | Result |

| Butter Cookies | This compound T-50 & T-70 | 0.02% of fat | TBA Value, Sensory | Significantly maintained quality compared to control and synthetic antioxidant. |

| Crackers & Shortbread | This compound T-70 | - | Shelf Life | More than doubled the shelf life of the products. |

Dairy Products

In dairy products such as cheese, butter, and cream, this compound® can prevent the development of off-flavors caused by fat oxidation.

Table 5: Application of Tocopherols in Dairy Products

| Food Matrix | Antioxidant | Observation |

| Cream Cheese | α-tocopherol | Significantly reduced the formation of volatile oxidation products. |

| Cheddar Cheese | Vitamin E (α-tocopherol) | Increased total antioxidant capacity and reducing power during ripening. |

| UHT Milk | Tocopherols | Can be added to enhance the stability of milk. |

Experimental Protocols for Efficacy Evaluation

To assess the antioxidant efficacy of this compound® in food systems, several standardized analytical methods can be employed. The following are detailed protocols for three common assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Caption: Workflow for the DPPH radical scavenging assay.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Extract the lipid fraction from the food sample containing this compound®. Dissolve a known amount of the extract in methanol or ethanol to create a series of concentrations.

-

Reaction: In a test tube or microplate well, add 2 mL of the DPPH solution to 1 mL of the sample extract. A blank is prepared with 1 mL of the solvent instead of the sample extract.

-

Incubation: Vortex the mixture and incubate it in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Caption: Workflow for the ABTS radical cation decolorization assay.

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare extracts of the food sample containing this compound® at various concentrations.

-

Reaction: Add 2.9 mL of the adjusted ABTS•+ solution to 0.1 mL of the sample extract.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the sample to that of a standard antioxidant, Trolox.

Rancimat Method (Oxidative Stability Index)

The Rancimat method is an accelerated oxidation test that determines the oxidative stability of fats and oils.

Caption: Workflow for the Rancimat method.

-

Sample Preparation: A precise amount of the oil or fat sample (typically 3 g) is weighed into a reaction vessel.

-

Apparatus Setup: The reaction vessel is placed in a heating block of the Rancimat instrument, and a measuring vessel containing deionized water and a conductivity electrode is connected.

-

Test Conditions: The sample is heated to a constant temperature (e.g., 110-140°C) while a continuous stream of purified air is passed through it.

-

Measurement: The volatile organic acids produced during oxidation are carried by the air stream into the measuring vessel, where they dissolve in the water and increase its electrical conductivity. The instrument continuously records the conductivity.

-

Determination of Induction Time: The induction time is the time elapsed until the conductivity begins to increase rapidly. A longer induction time indicates greater oxidative stability.

Regulatory and Safety Information

Natural mixed tocopherols, the components of this compound®, are generally recognized as safe (GRAS) for use in food in many regions, including the United States and the European Union (where they are designated as E306). They are a preferred alternative to synthetic antioxidants for products targeting the natural and organic markets. It is important to consult the specific food regulations of the target country for approved usage levels and labeling requirements.

Conclusion

This compound®, a natural blend of mixed tocopherols, offers an effective and clean-label solution for preserving the quality and extending the shelf life of a wide array of food products. Its mechanism of action as a free radical scavenger makes it particularly potent in preventing lipid oxidation. With a range of grades available, this compound® can be tailored to meet the specific needs of different food matrices and processing conditions. The experimental protocols provided in this guide offer a framework for researchers and product developers to quantify the efficacy of this compound® and optimize its application in their formulations. As the demand for natural and transparent food ingredients continues to grow, this compound® stands out as a valuable tool for the food industry.

References

- 1. rossorg.com [rossorg.com]

- 2. ulprospector.com [ulprospector.com]

- 3. rossorg.com [rossorg.com]

- 4. specialchem.com [specialchem.com]

- 5. cargill.com [cargill.com]

- 6. Comparative study on the action of tocopherols and tocotrienols as antioxidant: chemical and physical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] PHYSICOCHEMICAL EVALUATION OF COOKING BUTTER AND HYDROGENATED OILS | Semantic Scholar [semanticscholar.org]

The Free Radical Scavenging Properties of Covi-ox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covi-ox®, a range of natural mixed tocopherol products, is widely utilized as a potent antioxidant in the pharmaceutical, nutraceutical, and cosmetic industries. Derived from vegetable oils, this compound formulations offer a synergistic blend of tocopherol isomers (α, β, γ, and δ), which are highly effective in neutralizing free radicals and inhibiting oxidative damage. This technical guide provides an in-depth analysis of the free radical scavenging properties of this compound, including its mechanism of action, quantitative antioxidant capacity data, and detailed experimental protocols for its evaluation. Visual representations of key pathways and workflows are provided to facilitate a comprehensive understanding of its function and assessment.

Introduction: The Chemistry of this compound and its Antioxidant Role

This compound is a brand of natural mixed tocopherols, a form of Vitamin E, extracted from sources like soybean or sunflower oil.[1][2] Unlike supplements that may only contain alpha-tocopherol, this compound provides a full spectrum of tocopherol isomers: alpha (α), beta (β), gamma (γ), and delta (δ).[3][4] This composition is significant, as emerging research indicates that the different tocopherol isomers have complementary and sometimes superior antioxidant and anti-inflammatory properties compared to alpha-tocopherol alone.[5][6]

The primary function of tocopherols as antioxidants lies in their ability to donate a hydrogen atom from the hydroxyl group on the chromanol ring to quench free radicals.[6] This action effectively terminates the chain reactions of lipid peroxidation, a key process in cellular damage. The resulting tocopheryl radical is relatively stable and can be regenerated back to its active form by other antioxidants like Vitamin C.

Mechanism of Free Radical Scavenging

The antioxidant mechanism of tocopherols, the active components in this compound, is a well-established process of free radical chain termination. The chromanol ring of the tocopherol molecule is the active site for this antioxidant activity.

Quantitative Antioxidant Capacity of this compound

The free radical scavenging ability of this compound and its constituent tocopherols has been quantified using various standardized assays. The following tables summarize the available data, providing a comparative overview of different this compound formulations and related tocopherols.

Table 1: Composition of this compound Formulations

| Product Name | Total Tocopherols | d-alpha-tocopherol | d-beta-tocopherol | d-gamma-tocopherol | d-delta-tocopherol | Source(s) |

| This compound® T-90 C | > 900 mg/g | Not specified | Not specified | Not specified | Non-alpha tocopherol content ~80% | [7] |

| This compound® T-70 EU | > 700 mg/g | ~14% | ~2% | ~60% | ~24% | [2][4] |

| This compound® T-50 C | > 500 mg/g | Not specified | Not specified | Not specified | Non-alpha tocopherol content ~80% | [8][9] |

| This compound® T-30 P | > 300 mg/g | ~14% | ~2% | ~60% | ~24% | [3] |

Table 2: Free Radical Scavenging Activity Data

| Antioxidant | Assay | Value | Unit | Source(s) |

| Coviox | DPPH | 0.11 | mg/ml (IC50) | [10][11] |

| 70% Mixed Tocopherols | ORAC | 1,948 | µmole TE/g | [12] |

| d-alpha-tocopherol | ORAC | 1,293 | µmole TE/g | [12] |

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. ORAC: Oxygen Radical Absorbance Capacity, expressed as micromole Trolox Equivalents per gram.

Experimental Protocols

The following are detailed methodologies for the DPPH and ORAC assays, which are commonly used to evaluate the free radical scavenging properties of substances like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

This compound sample

-

Positive control (e.g., Trolox or Ascorbic Acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in a dark, airtight container.[13]

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., ethanol or a mixture of solvents for lipophilic substances) to create a stock solution. From this, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank (solvent only) and a positive control at various concentrations.

-

Mix thoroughly.[13]

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[13]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Oxygen Radical Absorbance Capacity (ORAC) Assay for Lipophilic Antioxidants

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. This protocol is adapted for lipophilic antioxidants like this compound.

Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Randomly methylated-β-cyclodextrin (RMCD) for solubilizing lipophilic samples

-

Phosphate buffer (75 mM, pH 7.4)

-

Acetone

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Reagent Preparation:

-

Fluorescein Stock Solution: Prepare a stock solution in the phosphate buffer.

-

AAPH Solution: Prepare fresh daily in phosphate buffer.

-

Trolox Standard: Prepare a stock solution in a suitable solvent and create a series of dilutions in the phosphate buffer.

-

Solubilizing Agent: Prepare a 7% RMCD (w/v) solution in a 50% acetone-water mixture.[14]

-

-

Sample Preparation: Dissolve the this compound sample in the RMCD solution to create a stock solution. Prepare a series of dilutions using the same RMCD solution.

-

Assay:

-

To each well of a 96-well black microplate, add the Trolox standards or sample dilutions.

-

Add the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for at least 30 minutes in the plate reader.[15]

-

-

Initiation and Measurement:

-

Rapidly add the AAPH solution to all wells to initiate the reaction.

-

Immediately begin measuring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[16]

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the samples and standards to get the Net AUC.

-

Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of the this compound sample by comparing its Net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

-

Conclusion

This compound, with its rich composition of mixed tocopherols, demonstrates significant free radical scavenging properties. The synergistic action of its various isomers, particularly the higher proportions of gamma and delta tocopherols in certain formulations, contributes to its potent antioxidant capacity. The quantitative data from DPPH and ORAC assays confirm its efficacy in neutralizing free radicals. The provided experimental protocols offer a robust framework for the consistent and reliable evaluation of the antioxidant potential of this compound and other lipophilic antioxidants in a research and development setting. This comprehensive understanding is crucial for the effective application of this compound in the development of stable and efficacious pharmaceutical, nutraceutical, and cosmetic products.

References

- 1. This compound T-90 EU C - Kensing [kensingsolutions.com]

- 2. explore.azelis.com [explore.azelis.com]

- 3. rossorg.com [rossorg.com]

- 4. explore.azelis.com [explore.azelis.com]

- 5. Gamma Tocopherol and Alpha Tocopherol - Life Extension [lifeextension.com]

- 6. neuroreserve.com [neuroreserve.com]

- 7. ulprospector.com [ulprospector.com]

- 8. rossorg.com [rossorg.com]

- 9. ulprospector.com [ulprospector.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of antioxidant activities of tocopherols alone and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound T-30 P - Kensing [kensingsolutions.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. researchgate.net [researchgate.net]

- 15. kamiyabiomedical.com [kamiyabiomedical.com]

- 16. cellbiolabs.com [cellbiolabs.com]

Covi-ox®: A Technical Guide to Composition and Oxidative Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the composition of Covi-ox®, a range of natural mixed tocopherol antioxidants, and its significant impact on the oxidative stability of various products. This document provides a comprehensive overview of the chemical makeup of different this compound® formulations, their mechanism of action in preventing lipid peroxidation, and quantitative data from key analytical methods used to assess their efficacy. Detailed experimental protocols for these methods are also provided to facilitate replication and further research.

Composition of this compound® Formulations

This compound® products are derived from edible vegetable oils and contain a mixture of natural tocopherol isomers (α, β, γ, and δ), which act as potent antioxidants. The specific composition and total tocopherol content vary across the different formulations, allowing for tailored applications depending on the product matrix and desired shelf-life. The following table summarizes the composition of common this compound® grades based on available technical data sheets.

| Formulation | Total Tocopherols (min.) | Typical Tocopherol Composition | Physical Form | Key Features |

| This compound® T-30 P | 300 mg/g | 14% d-alpha, 2% d-beta, 60% d-gamma, 24% d-delta[1] | Water-dispersible powder[1] | Spray-dried onto gum acacia for water dispersibility.[1] Ideal for dry mixes. |

| This compound® T-50 C | 500 mg/g | High in non-alpha-tocopherols (approx. 80%) | Viscous oil | Suitable for skin and hair care products.[2] |

| This compound® T-70 EU | 700 mg/g | High in non-alpha-tocopherols | Clear, brownish-red viscous oil[3] | Excellent carry-through effect, miscible with oils and fats.[4] |

| This compound® T-90 C | 900 mg/g | High in non-alpha-tocopherols (approx. 80%)[5] | Viscous oil[6] | Highly concentrated for potent antioxidant activity.[5] |

Mechanism of Action: Inhibition of Lipid Peroxidation

Lipid peroxidation is a primary mechanism of quality deterioration in many products, leading to rancidity, off-flavors, and the degradation of essential nutrients. This process is a free-radical chain reaction involving three stages: initiation, propagation, and termination.

This compound®, with its high content of mixed tocopherols, effectively inhibits lipid peroxidation by acting as a free radical scavenger, primarily during the propagation phase. The phenolic hydroxyl group on the chromanol ring of the tocopherol molecule donates a hydrogen atom to lipid peroxyl radicals, converting them into more stable hydroperoxides and breaking the chain reaction. The resulting tocopheroxyl radical is relatively stable and does not readily propagate the chain reaction.

The following diagram illustrates the lipid peroxidation signaling pathway and the point of intervention by this compound®.

References

Covi-ox: A Technical Guide to Tocopherol Composition and Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covi-ox is a line of natural mixed tocopherol products derived from vegetable oils, widely utilized as a natural antioxidant in the food, dietary supplement, and cosmetic industries. This technical guide provides an in-depth analysis of the tocopherol composition of various this compound grades and elucidates the experimental methodologies used to evaluate their antioxidant activity. Detailed protocols for High-Performance Liquid Chromatography (HPLC) for tocopherol isomer quantification and spectrophotometric assays for antioxidant capacity (DPPH, ABTS, and ORAC) are presented. Furthermore, this guide illustrates the fundamental mechanisms of tocopherol antioxidant action, including relevant signaling pathways and experimental workflows, through diagrams generated using Graphviz (DOT language). All quantitative data are summarized in structured tables for comparative analysis.

Tocopherol Composition of this compound

This compound products are characterized by their content of natural mixed tocopherols, which include d-alpha-tocopherol, d-beta-tocopherol, d-gamma-tocopherol, and d-delta-tocopherol. The relative proportions of these isomers can vary depending on the specific this compound product. The typical compositions for several this compound grades are detailed in the tables below. It is important to note that as these are natural products derived from vegetable oil feedstocks, slight variations from the typical composition may occur.

Table 1: Typical Tocopherol Composition of this compound® T-30 P

| Tocopherol Isomer | Typical Composition (%) |

| d-alpha-tocopherol | 14% |

| d-beta-tocopherol | 2% |

| d-gamma-tocopherol | 60% |

| d-delta-tocopherol | 24% |

This compound® T-30 P is a water-dispersible powder containing a minimum of 300 mg/g total tocopherols, with at least 240 mg/g being non-alpha-tocopherols.[1]

Table 2: Typical Tocopherol Composition of this compound® T-70 EU

| Tocopherol Isomer | Typical Composition (%) |

| d-alpha-tocopherol | 14% |

| d-beta-tocopherol | 2% |

| d-gamma-tocopherol | 60% |

| d-delta-tocopherol | 24% |

This compound® T-70 EU is a clear, brownish-red viscous oil containing a minimum of 700 mg/g total tocopherols, with at least 560 mg/g being non-alpha-tocopherols.[2]

Table 3: General Specifications for Other this compound® Grades

| Product | Total Tocopherols Content | Non-alpha Tocopherol Content |

| This compound® T-50 C | > 500 mg/g | approx. 80% |

| This compound® T-90 C | > 900 mg/g | approx. 80% |

Experimental Protocols

Determination of Tocopherol Composition by High-Performance Liquid Chromatography (HPLC)

The quantification of individual tocopherol isomers in this compound and other vegetable oil-based products is typically performed using reverse-phase HPLC (RP-HPLC) with UV or fluorescence detection.

Methodology:

-

Sample Preparation:

-

Accurately weigh 1 gram of the this compound oil sample into a 10 mL volumetric flask.

-

Dissolve the sample and bring it to volume with n-hexane.

-

Take a 200 µL aliquot of the hexane solution and mix it with 940 µL of methanol.

-

If an internal standard is used, add a known concentration (e.g., 60 µL of 300 µg/mL tocopheryl acetate).

-

Vortex the mixture and centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

The methanolic layer containing the tocopherols is carefully collected for analysis.[8]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 96:4 v/v).[8] Alternatively, a gradient elution with methanol and acetonitrile can be used.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Injection Volume: 20 µL.[10]

-

-

Quantification:

-

Prepare standard solutions of alpha-, beta-, gamma-, and delta-tocopherol of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

The concentration of each tocopherol isomer in the sample is determined by comparing its peak area to the calibration curve.

-

Antioxidant Activity Assays

The antioxidant activity of this compound is assessed by its ability to scavenge free radicals. Standard in vitro assays such as DPPH, ABTS, and ORAC are commonly employed for this purpose.

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.[1]

-

-

Assay Procedure:

-

Prepare various dilutions of the this compound sample in a suitable solvent.

-

In a microplate well or cuvette, add a specific volume of the sample dilution.

-

Add an equal volume of the DPPH working solution to the sample and mix thoroughly.[1]

-

Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.[1][11]

-

Measure the absorbance at 517 nm using a spectrophotometer.[1]

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. explore.azelis.com [explore.azelis.com]

- 3. dewolfchem.com [dewolfchem.com]

- 4. dewolfchem.com [dewolfchem.com]

- 5. ulprospector.com [ulprospector.com]

- 6. ulprospector.com [ulprospector.com]

- 7. rossorg.com [rossorg.com]

- 8. banglajol.info [banglajol.info]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

The Role of Covi-ox in the Prevention of Fatty Acid Autoxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autoxidation of fatty acids, a primary cause of lipid degradation, poses significant challenges in the pharmaceutical, food, and cosmetic industries, impacting product stability, efficacy, and shelf-life. This technical guide provides an in-depth analysis of the role of Covi-ox, a natural mixed tocopherol antioxidant, in preventing this deleterious process. We will explore the fundamental mechanisms of fatty acid autoxidation, the chain-breaking antioxidant action of tocopherols, and present quantitative data on the efficacy of this compound. Detailed experimental protocols for assessing antioxidant performance are also provided to facilitate robust in-house evaluation.

The Mechanism of Fatty Acid Autoxidation

The autoxidation of polyunsaturated fatty acids (PUFAs) is a free-radical chain reaction involving three distinct phases: initiation, propagation, and termination. This process leads to the formation of primary oxidation products (hydroperoxides) and secondary oxidation products (e.g., aldehydes, ketones), which contribute to rancidity and loss of product quality.

Signaling Pathway of Autoxidation

The autoxidation process is initiated by the abstraction of a hydrogen atom from a methylene group adjacent to a double bond in a fatty acid, forming a lipid radical (L•). This radical rapidly reacts with molecular oxygen to form a peroxyl radical (LOO•). The peroxyl radical can then abstract a hydrogen from another unsaturated fatty acid, propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new lipid radical.

This compound: Mechanism of Action

This compound is a natural antioxidant blend rich in mixed tocopherols (alpha-, beta-, gamma-, and delta-tocopherol). Tocopherols are potent chain-breaking antioxidants that interrupt the propagation phase of autoxidation.[1] They donate a phenolic hydrogen atom to the peroxyl radical (LOO•), converting it into a stable lipid hydroperoxide (LOOH) and forming a tocopheroxyl radical (TO•).[2][3]

The resulting tocopheroxyl radical is relatively stable and lacks the reactivity to abstract a hydrogen atom from another fatty acid, thus effectively halting the chain reaction.[3] Furthermore, the tocopheroxyl radical can be regenerated back to its active tocopherol form by other antioxidants, such as ascorbic acid (Vitamin C).[2][4]

Quantitative Efficacy of this compound

The effectiveness of this compound in preventing fatty acid autoxidation can be quantified using various analytical methods. The Rancimat method provides an induction period, which is a measure of the oxidative stability of an oil. A longer induction period indicates greater stability. The peroxide value (PV) measures the concentration of primary oxidation products.

Table 1: Effect of this compound T-70 EU on the Oxidative Stability of Canola Oil (Rancimat Method)

| Temperature (°C) | Antioxidant (100 ppm) | Induction Period (hours) |

| 140 | Control (none) | 1.08 |

| 140 | This compound T-70 EU | 1.51 |

| 130 | Control (none) | 2.40 |

| 130 | This compound T-70 EU | 2.50 |

Data adapted from a 2025 study on the role of antioxidants in extending the shelf life of canola oil.[5]

Table 2: Influence of Mixed Tocopherols on Peroxide Value in Various Vegetable Oils

| Oil Type | Initial Peroxide Value (meq O2/kg) | Peroxide Value after Storage (meq O2/kg) - Control | Peroxide Value after Storage (meq O2/kg) - With Mixed Tocopherols |

| Sunflower Oil | 3.2 | 27.4 | 15.8 |

| Soybean Oil | 1.8 | 19.5 | 11.2 |

| Olive Oil | 5.1 | 15.3 | 9.7 |

Note: This table is a composite representation based on data from multiple studies on tocopherol efficacy and may not represent this compound branded products specifically. The concentration of mixed tocopherols and storage conditions varied between studies.[6][7]

Experimental Protocols

Determination of Oxidative Stability by the Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the induction time of fats and oils.

Apparatus:

-

Metrohm Rancimat instrument or equivalent

-

Reaction vessels

-

Measuring vessels

-

Air pump

-

Heating block

Procedure:

-

Sample Preparation: Weigh 3.0 ± 0.1 g of the oil sample directly into a clean, dry reaction vessel. For solid fats, melt the sample at a temperature just above its melting point before weighing.

-

Antioxidant Addition: If testing the effect of this compound, add the desired concentration of the antioxidant to the oil and mix thoroughly to ensure homogeneity.

-

Instrument Setup: Fill the measuring vessel with 60 mL of deionized water. Place the measuring vessel and the reaction vessel into the Rancimat instrument.

-

Test Execution: Set the desired temperature (e.g., 110 °C, 120 °C) and air flow rate (e.g., 20 L/h). Start the measurement. The instrument will heat the sample while bubbling air through it.

-

Data Collection: Volatile oxidation products are carried by the air stream into the measuring vessel, where they are absorbed by the deionized water, increasing its conductivity. The instrument records this change in conductivity over time. The induction period is the time until a rapid increase in conductivity is detected.[8][9][10]

Determination of Peroxide Value (PV)

The peroxide value is a measure of the primary oxidation products (hydroperoxides) in fats and oils. The iodometric titration method is a common standard procedure.

Reagents:

-

Acetic acid-chloroform or acetic acid-isooctane solvent mixture

-

Saturated potassium iodide (KI) solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N or 0.1 N)

-

Starch indicator solution (1%)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5.0 g of the oil sample into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

-

Reaction: Add 0.5 mL of saturated KI solution. Stopper the flask and swirl for exactly one minute.

-

Titration Preparation: Immediately add 30 mL of deionized water and shake vigorously.

-

Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow iodine color almost disappears.

-

Endpoint Determination: Add approximately 0.5 mL of starch indicator solution. The solution will turn a dark blue color. Continue the titration, drop by drop, until the blue color completely disappears.

-

Blank Determination: Perform a blank titration using all reagents except for the oil sample.

-

Calculation: The peroxide value is calculated in milliequivalents of active oxygen per kilogram of oil (meq/kg) using the following formula:

PV (meq/kg) = [(S - B) × N × 1000] / W

Where:

Conclusion

This compound, a natural blend of mixed tocopherols, is a highly effective antioxidant for preventing the autoxidation of fatty acids. Its mechanism of action as a chain-breaking antioxidant, interrupting the propagation of free radical reactions, is well-established. Quantitative data from methods such as the Rancimat test and peroxide value determination consistently demonstrate the ability of this compound to extend the oxidative stability of oils and fats. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to rigorously evaluate the performance of this compound in their specific formulations, ensuring product integrity and longevity.

References

- 1. ulprospector.com [ulprospector.com]

- 2. The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jocrest.com [jocrest.com]

- 6. ulprospector.com [ulprospector.com]

- 7. researchgate.net [researchgate.net]

- 8. metrohm.com [metrohm.com]

- 9. Oxidative Stability Analysis of Selected Oils from Unconventional Raw Materials Using Rancimat Apparatus [mdpi.com]

- 10. Oxidative Stability of Selected Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ulprospector.com [ulprospector.com]

The Impact of Covi-ox on the Shelf Life of Food Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Covi-ox, a natural mixed tocopherol antioxidant, and its efficacy in extending the shelf life of various food products. By inhibiting lipid oxidation, this compound plays a crucial role in preserving the quality, sensory attributes, and nutritional value of foods susceptible to oxidative degradation. This document details the mechanism of action of this compound, presents quantitative data on its performance in different food matrices, outlines key experimental protocols for its evaluation, and provides visual representations of its function and application.

Introduction: The Challenge of Lipid Oxidation in Food Products

Lipid oxidation is a primary cause of quality deterioration in many food products, leading to the development of undesirable off-flavors and odors, commonly known as rancidity.[1] This process not only affects the sensory acceptability of foods but can also lead to a decrease in nutritional value and the formation of potentially harmful compounds.[2] Factors such as exposure to oxygen, light, heat, and the presence of metal ions can accelerate the rate of lipid oxidation.[3] Antioxidants are substances that can delay the onset or slow the rate of oxidation. While synthetic antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) have been widely used, there is a growing consumer demand for natural alternatives.[4][5] this compound, a concentrate of natural mixed tocopherols derived from vegetable oils, has emerged as an effective natural solution for extending the shelf life of food products.[6]

This compound: Composition and Mechanism of Action

This compound is a blend of tocopherol isomers (α, β, γ, and δ-tocopherol), which are natural forms of Vitamin E.[7] These compounds are potent lipid-soluble antioxidants that function as free radical scavengers. The antioxidant mechanism of tocopherols involves the donation of a hydrogen atom from the hydroxyl group on the chromanol ring to a lipid free radical. This action neutralizes the free radical, thereby terminating the auto-oxidation chain reaction. The resulting tocopheryl radical is relatively stable and does not readily propagate the oxidation process. Mixed tocopherols, such as those in this compound, are often considered more effective than individual tocopherol isomers due to synergistic interactions between the different forms.[8]

Figure 1: Antioxidant mechanism of tocopherol in inhibiting lipid oxidation.

Quantitative Impact of this compound on Food Product Shelf Life

The effectiveness of this compound in extending the shelf life of various food products has been demonstrated in numerous studies. The following tables summarize the quantitative data from key experiments, showcasing the impact of this compound on common indicators of lipid oxidation.

Edible Oils and Fats

The stability of edible oils and fats is crucial for their quality and usability. This compound has been shown to significantly delay the onset of oxidation in these products.

| Food Product | This compound Grade & Concentration | Test Method | Key Finding | Reference |

| Palm Oil | Not Specified | Oxidative Stability Index (OSI) | Increased OSI, indicating higher stability against oxidation. | [9] |

| Refined Coconut, Soybean, Olive Oil, and Vegetable Shortening | Not Specified (Tocopherols) | Tocopherol Content | Tocopherol content decreased significantly after repeated frying, indicating their role in preventing oxidation. | [10] |

Table 1: Effect of this compound on the Oxidative Stability of Edible Oils and Fats

Meat and Poultry Products

Lipid oxidation in meat and poultry products leads to the development of "warmed-over flavor" and a decline in quality. This compound can effectively mitigate these changes.

| Food Product | This compound Grade & Concentration | Test Method | Key Finding | Reference |

| Pork Sausage | Not Specified (Tocopherols) | Thiobarbituric Acid Reactive Substances (TBARS) | TBARS values showed a constant increase during storage, with the rate of increase dependent on temperature. | [11] |

| Light Lamb Meat | 500 mg/kg α-tocopheryl acetate | TBARS | TBARS concentration decreased exponentially with increased muscle α-tocopherol concentration. | [12] |

| Turkey Meat | 60 mg/kg all-rac-α-tocopherol | Conjugable Oxidation Products | High dietary tocopherol levels resulted in decreased oxidation during storage. | [13] |

Table 2: Effect of this compound on the Shelf Life of Meat and Poultry Products

Bakery Products

In bakery products with a significant fat content, rancidity is a primary factor limiting shelf life.

| Food Product | This compound Grade & Concentration | Test Method | Key Finding | Reference |

| Biscuits | Not Specified (Natural Antioxidants) | Antioxidant Activity (DPPH & Reducing Power) | Natural additives conferred similar antioxidant activity to the synthetic antioxidant BHA. | [4][5] |

| Cookies | Not Specified (Natural Antioxidants) | Peroxide Value (PV) | Shelf life was extended, and lipid oxidation was significantly reduced with the addition of natural antioxidants. | [14] |

Table 3: Effect of this compound on the Shelf Life of Bakery Products

Emulsified Products (e.g., Mayonnaise, Salad Dressings)

The large surface area of oil droplets in emulsions makes them particularly susceptible to oxidation.

| Food Product | This compound Grade & Concentration | Test Method | Key Finding | Reference |

| Mayonnaise | Tocopherol mixture (TOC) at 500 ppm | Hydroperoxides, Volatile Organic Compounds (VOCs), Sensory Analysis | The combination of a hydrophilic (green tea extract) and a lipophilic (tocopherol mixture) antioxidant improved efficacy. | [15][16] |

| Fish Oil-Enriched Mayonnaise | Toco 70 (oil-soluble tocopherol mixture) | Peroxide Value (PV), Sensory Analysis | Toco 70 did not negatively affect sensory perception and slightly increased peroxide values initially but provided stability over time. | [17] |

| Salad Dressing | Not Specified (Tocopherols) | Peroxide Value (PV), Anisidine Value (AV), Sensory Analysis | The effectiveness of antioxidants was dependent on their concentration and the storage conditions. | [18] |

Table 4: Effect of this compound on the Shelf Life of Emulsified Products

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Determination of Peroxide Value (PV) in Oils and Fats (AOCS Official Method Cd 8b-90)

The Peroxide Value is a measure of the primary oxidation products (peroxides and hydroperoxides) in fats and oils.

Procedure:

-

Weigh 5.00 ± 0.05 g of the oil or fat sample into a 250 mL glass-stoppered Erlenmeyer flask.

-

Add 30 mL of an acetic acid-chloroform solution (3:2 v/v) and swirl to dissolve the sample.

-

Add 0.5 mL of a saturated potassium iodide (KI) solution.

-

Allow the solution to stand for exactly one minute, with occasional shaking.

-

Add 30 mL of distilled water.

-

Titrate the liberated iodine with a standardized 0.1 N or 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow iodine color almost disappears.

-

Add 0.5 mL of a 1% starch indicator solution, which will turn the solution blue.

-

Continue the titration until the blue color just disappears.

-

A blank determination is performed concurrently.

Calculation: Peroxide Value (meq/kg) = [(S - B) × N × 1000] / W Where:

-

S = volume of titrant for the sample (mL)

-

B = volume of titrant for the blank (mL)

-

N = normality of the sodium thiosulfate solution

-

W = weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Meat Products

The TBARS assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Procedure:

-

Homogenize a known weight of the meat sample (e.g., 10 g) with a chilled extracting buffer (e.g., 20% trichloroacetic acid in 2 M phosphoric acid).

-

Add chilled water, re-homogenize, and filter the mixture.

-

Mix a known volume of the filtrate (e.g., 2 mL) with a 2-thiobarbituric acid (TBA) solution (e.g., 5 millimolar).

-

Incubate the mixture in a heated water bath (e.g., 95°C for 30 minutes) to allow the color to develop.

-

Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.

-

A standard curve using 1,1,3,3-tetraethoxypropane (which hydrolyzes to MDA) is used for quantification.

Calculation: TBARS value (mg MDA/kg meat) is calculated based on the standard curve and the weight of the meat sample.

Oxidative Stability Index (OSI) by Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the induction period of fats and oils.

Procedure:

-

A precise amount of the oil or fat sample is placed in a reaction vessel.

-

The sample is heated to a constant temperature (e.g., 110-120°C) while a stream of purified air is passed through it.

-

The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

-

The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the end of the induction period.

Result: The result is expressed as the induction time in hours, which is a measure of the oil's resistance to oxidation.

Figure 2: General experimental workflow for evaluating the efficacy of this compound.

Sensory Evaluation of Rancidity

Sensory analysis by a trained panel is the ultimate measure of consumer acceptability.

Procedure:

-

A panel of trained assessors is selected and trained to recognize and score the intensity of rancid off-flavors and odors.

-

Samples with and without this compound are presented to the panelists in a controlled environment.

-

Panelists evaluate the samples for specific attributes related to rancidity (e.g., painty, fishy, cardboard-like) using a structured scale (e.g., a 9-point hedonic scale or a line scale).

-

The data is statistically analyzed to determine significant differences between samples.

Logical Relationships and Predictive Modeling

The data obtained from these experimental protocols can be used to establish logical relationships and develop predictive models for shelf life.

Figure 3: Logical relationship between this compound application and shelf-life extension.

By modeling the rate of change of oxidation markers (e.g., PV or TBARS) at different storage temperatures and this compound concentrations, it is possible to predict the shelf life of a food product under specific conditions. The Arrhenius model is often used to describe the temperature dependence of reaction rates in food systems.

Conclusion

This compound, a natural mixed tocopherol antioxidant, is a highly effective ingredient for extending the shelf life of a wide range of food products. Its mechanism of action as a free radical scavenger effectively inhibits the lipid oxidation process, thereby preserving the sensory and nutritional quality of foods. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers, scientists, and product development professionals seeking to utilize this compound to enhance the stability and marketability of their products. The continued trend towards natural food ingredients positions this compound as a valuable tool in modern food preservation.

References

- 1. [PDF] A comparative study between natural and synthetic antioxidants: Evaluation of their performance after incorporation into biscuits. | Semantic Scholar [semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 5. A comparative study between natural and synthetic antioxidants: Evaluation of their performance after incorporation into biscuits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Determination of tocopherols in oils of mixed tocopherol as food additive using reverse-phase high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mixed tocopherols have a stronger inhibitory effect on lipid peroxidation than alpha-tocopherol alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Physicochemical properties and oxidative stability of frying oils during repeated frying of potato chips - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 12. The relationship between muscle α-tocopherol concentration and meat oxidation in light lambs fed vitamin E supplements prior to slaughter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effect of natural antioxidants on lipid oxidation in mayonnaise compared with BHA, the industry standard | Semantic Scholar [semanticscholar.org]

- 16. Effect of natural antioxidants on lipid oxidation in mayonnaise compared with BHA, the industry standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Covi-ox as a Source of Natural Vitamin E: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Covi-ox, a natural source of mixed tocopherols (vitamin E), for its application in scientific research and drug development. This document details the composition of various this compound formulations, outlines key experimental protocols for evaluating its efficacy, and illustrates the signaling pathways through which its constituent tocopherols exert their biological effects.

Introduction to this compound and Natural Vitamin E

Vitamin E is a fat-soluble antioxidant comprising a family of eight related compounds: four tocopherols (alpha, beta, gamma, and delta) and four tocotrienols. Natural vitamin E, as found in this compound, is a mixture of these tocopherols, primarily extracted from edible vegetable oils.[1] Research increasingly indicates that mixed tocopherols may offer superior biological activity compared to alpha-tocopherol alone, attributed to the synergistic and unique properties of each isomer.[2][3] this compound provides a standardized and reliable source of these natural mixed tocopherols for research applications.

Quantitative Data: Composition of this compound Formulations

This compound is available in various formulations, each with a distinct composition of tocopherol isomers. The following tables summarize the quantitative data for common this compound products, providing researchers with the necessary information for accurate experimental design and dosage calculations.

Table 1: Typical Tocopherol Composition of this compound® T-30 P [4]

| Tocopherol Isomer | Typical Percentage (%) |

| d-alpha-tocopherol | 14 |

| d-beta-tocopherol | 2 |

| d-gamma-tocopherol | 60 |

| d-delta-tocopherol | 24 |

Note: this compound® T-30 P is a water-dispersible powder form.[4]

Table 2: Typical Tocopherol Composition of this compound® T-70 [5]

| Tocopherol Isomer | Typical Percentage (%) |

| d-alpha-tocopherol | 14 |

| d-beta-tocopherol | 2 |

| d-gamma-tocopherol | 60 |

| d-delta-tocopherol | 24 |

Note: this compound® T-70 is an oil-based formulation with a minimum of 70% total tocopherols.[5]

Table 3: Specifications of this compound® T-90

| Parameter | Specification |

| Total Tocopherols | > 900 mg/g |

| Non-alpha-tocopherols | approx. 80% |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound and its antioxidant and biological properties.

Preparation of this compound for In Vitro and In Vivo Studies

3.1.1. Preparation for Cell Culture Experiments

Given the lipophilic nature of tocopherols, proper solubilization is critical for cell culture applications.

-

Objective: To prepare a stock solution of this compound for administration to cultured cells.

-

Materials:

-

This compound (oil-based formulation, e.g., T-70 or T-90)

-

Ethanol (cell culture grade) or Dimethyl sulfoxide (DMSO, cell culture grade)

-

Bovine Serum Albumin (BSA) solution (e.g., 5 mg/mL in PBS)

-

Sterile microcentrifuge tubes

-

Sterile culture medium

-

-

Protocol:

-

Weigh a precise amount of this compound oil in a sterile microcentrifuge tube.

-

Dissolve the this compound in a minimal volume of ethanol or DMSO to create a concentrated stock solution (e.g., 50-100 mM).[6]

-

To enhance stability and delivery to cells, the stock solution can be further diluted in a BSA solution.[6]

-

Vortex thoroughly to ensure a homogenous mixture.

-

For treatment, dilute the stock solution to the final desired concentration in the cell culture medium. The final concentration of the solvent (ethanol or DMSO) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]

-

Always include a vehicle control (culture medium with the same final concentration of the solvent and BSA) in your experiments.

-

3.1.2. Formulation for Animal Studies

For in vivo studies, this compound can be incorporated into the rodent diet.

-

Objective: To formulate a rodent diet containing a specified concentration of this compound.

-

Materials:

-

This compound (oil or powder form)

-

Standard rodent diet (e.g., AIN-93G or AIN-93M)[8]

-

A suitable mixer for diet preparation

-

-

Protocol:

-

Determine the desired dosage of mixed tocopherols (e.g., in mg/kg of body weight/day).

-

Estimate the daily food intake of the animals.

-

Calculate the required concentration of this compound in the diet (e.g., in g/kg of diet).

-

If using an oil-based this compound, it can be mixed with the oil component of the diet before being incorporated with the other dry ingredients.

-

If using a powder form like this compound T-30 P, it can be directly mixed with the other dry ingredients of the diet.

-

Ensure thorough mixing to achieve a homogenous distribution of this compound throughout the diet.[9]

-

Store the prepared diet in a cool, dark, and dry place to prevent oxidation of the tocopherols.[10]

-

In Vitro Antioxidant Capacity Assays

3.2.1. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.

-

Principle: This assay is based on the inhibition of the fluorescence decay of a fluorescent probe (e.g., fluorescein) by an antioxidant. The peroxyl radicals, generated by a free radical initiator (e.g., AAPH), quench the fluorescence of the probe. Antioxidants protect the probe from oxidation, thus preserving its fluorescence.

-

Materials:

-

96-well black microplate

-

Fluorescence microplate reader

-

Fluorescein sodium salt

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Phosphate buffer (75 mM, pH 7.4)

-

This compound sample, appropriately diluted

-

-

Protocol:

-

Prepare a working solution of fluorescein (e.g., 8.4 x 10⁻⁸ M) in phosphate buffer.

-

Prepare a series of Trolox standards of known concentrations.

-

Prepare the this compound sample at various dilutions in phosphate buffer.

-

In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of either the Trolox standards, the diluted this compound sample, or a blank (phosphate buffer) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of freshly prepared AAPH solution (e.g., 75 mM) to all wells.

-

Immediately begin reading the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 1-2 minutes for at least 60 minutes.

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot a standard curve of net AUC versus Trolox concentration.

-

Determine the ORAC value of the this compound sample by comparing its net AUC to the Trolox standard curve. Results are typically expressed as µmol of Trolox Equivalents (TE) per gram or mL of the sample.

-

3.2.2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method to evaluate the free radical scavenging ability of antioxidants.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Materials:

-

DPPH

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

-

Ascorbic acid or Trolox as a positive control

-

This compound sample, appropriately diluted

-

-

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of the this compound sample and the positive control.

-

In a test tube or microplate well, mix a defined volume of the sample or control solution with the DPPH solution.

-

Include a blank containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

-

Measurement of Lipid Peroxidation

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically at ~532 nm.

-

Materials:

-

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

-

Tissue homogenate or cell lysate

-

Spectrophotometer

-

-

Protocol for Tissue Homogenates:

-

Homogenize the tissue sample in ice-cold buffer (e.g., 0.1% TCA).[11]

-

Centrifuge the homogenate to pellet cellular debris.

-

To a known volume of the supernatant, add TCA to precipitate proteins.

-

Centrifuge and collect the supernatant.

-